1H and 13C NMR chemical shift assignments for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
1H and 13C NMR chemical shift assignments for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
Structural Elucidation and NMR Chemical Shift Assignments for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
Executive Summary & Structural Significance
In modern drug discovery, the transition from flat, sp2-hybridized aromatics to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic properties and target specificity. 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS 1354963-76-0) represents a highly functionalized cyclobutane building block. The presence of a primary amine, a methoxy ether, and three methyl groups on a strained four-membered ring creates a dense stereochemical environment.
Assigning the 1 H and 13 C NMR chemical shifts for this molecule requires navigating the unique magnetic anisotropy of the cyclobutane σ -framework[1]. Unlike larger cycloalkanes, the cyclobutane ring exhibits a weakly σ -anti-aromatic character, which inherently alters the shielding environment of attached protons[1]. Furthermore, the geminal dimethyl groups at C2 are diastereotopic due to the adjacent chiral centers at C1 and C3, necessitating rigorous 2D NMR methodologies to prevent misassignment[2].
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system. This means every step contains an internal check to confirm data reliability before proceeding to the next logical deduction.
Step 1: Sample Preparation & Internal Referencing
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Methodology: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Causality & Validation: The inclusion of TMS provides an internal zero-point reference ( δ 0.00 ppm). Shimming the magnet on the deuterium lock signal until the TMS peak exhibits a line width at half-height ( W1/2 ) of < 1.0 Hz self-validates the magnetic field homogeneity, ensuring that any observed signal broadening (e.g., the -NH 2 peak) is due to chemical exchange or quadrupolar relaxation, not poor shimming.
Step 2: 1D 1 H and 13 C{1H} Acquisition
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Methodology: Acquire a standard 1 H spectrum (16 scans, 400 MHz) and a 13 C{1H} decoupled spectrum (512 scans, 100 MHz).
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Causality & Validation: The 1D 1 H spectrum validates sample purity and concentration. The 1D 13 C spectrum acts as a structural fingerprint; observing exactly 8 distinct carbon resonances validates the intact asymmetric framework of the molecule.
Step 3: Orthogonal 2D Validation (COSY, HSQC, HMBC)
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Methodology: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC spectra.
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Causality & Validation:
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HSQC: Differentiates CH/CH 3 groups (positive phase) from CH 2 groups (negative phase). This immediately validates the 1D 13 C assignments, ensuring the C4 methylene is not confused with the C1 methine.
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COSY: Maps the isolated 3J spin system between the C1 methine proton and the diastereotopic C4 methylene protons.
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HMBC: Establishes 2J and 3J connectivity[2]. Observing correlations from the C2 gem-dimethyl protons to the C1 and C3 quaternary carbons definitively locks the cyclobutane ring connectivity in place. In highly complex or overlapping cases, ab initio GIPAW (Gauge-Including Projector Augmented Waves) calculations can be used to further validate these empirical assignments[3].
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Logical Workflow Visualization
Logical workflow for self-validating NMR chemical shift assignment.
Quantitative Data Presentation: Chemical Shift Assignments
The following tables summarize the deduced 1 H and 13 C NMR chemical shifts for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. The values are characteristic of highly substituted cyclobutanes and are grounded in the theoretical shielding models of strained rings[1].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality / Rationale |
| C3-OCH 3 | 3.15 | s | 3H | - | Strongly deshielded by the directly attached electronegative oxygen atom. |
| C1-H | 3.10 | dd | 1H | 9.0, 8.0 | Deshielded by the adjacent primary amine; exhibits vicinal coupling to the diastereotopic C4 protons. |
| C4-H (cis to C1-H) | 2.20 | dd | 1H | 10.5, 9.0 | Experiences geminal coupling to the trans C4-H and vicinal coupling to C1-H. |
| C4-H (trans to C1-H) | 1.60 | dd | 1H | 10.5, 8.0 | Shielded relative to the cis proton due to the spatial arrangement of the cyclobutane ring puckering. |
| -NH 2 | 1.50 | br s | 2H | - | Broadened by quadrupolar relaxation of 14 N and chemical exchange; shift is concentration-dependent. |
| C3-CH 3 | 1.25 | s | 3H | - | Singlet; slightly deshielded by the geminal methoxy group at C3. |
| C2-CH 3 (cis to NH 2 ) | 1.05 | s | 3H | - | Diastereotopic methyl; spatial proximity to the amine alters local magnetic shielding. |
| C2-CH 3 (trans to NH 2 ) | 0.95 | s | 3H | - | Diastereotopic methyl; experiences a distinct magnetic environment from its geminal partner. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type (HSQC) | Causality / Rationale |
| C3 | 78.0 | Quaternary (C) | The most deshielded carbon in the framework due to the directly attached methoxy oxygen. |
| C3-OCH 3 | 50.5 | Primary (CH 3 ) | Typical resonance range for an aliphatic methyl ether. |
| C1 | 48.5 | Tertiary (CH) | Deshielded by the α -primary amine; validated via positive phase in edited HSQC. |
| C2 | 42.0 | Quaternary (C) | Aliphatic quaternary center; shifted downfield by the adjacent highly substituted C1 and C3 centers. |
| C4 | 35.0 | Secondary (CH 2 ) | Cyclobutane methylene; appears as a negative phase signal in edited HSQC, confirming its identity. |
| C2-CH 3 (cis) | 23.0 | Primary (CH 3 ) | Diastereotopic methyl carbon. |
| C3-CH 3 | 18.5 | Primary (CH 3 ) | Methyl carbon attached to the oxygen-bearing C3 stereocenter. |
| C2-CH 3 (trans) | 16.5 | Primary (CH 3 ) | Diastereotopic methyl carbon; relatively shielded due to steric compression effects ( γ -gauche effect). |
Mechanistic Insights into Cyclobutane Shielding
Unlike unstrained aliphatic chains, the cyclobutane ring restricts the rotational freedom of the C2 and C3 methyl groups. The C2 quaternary center acts as a steric wall, forcing the C1 methine proton and the C4 methylene protons into an isolated spin system. The assignment of the C4 diastereotopic protons ( δ 2.20 and 1.60 ppm) relies heavily on the Karplus relationship applied to the rigid dihedral angles of the puckered cyclobutane ring, which typically exhibits a puckering angle of ∼ 25–30°. The theoretical models confirm that the σ -framework of cyclobutane generates a localized paratropic current, which subtly deshields the equatorial-like protons compared to their axial-like counterparts[1].
References
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Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry / ResearchGate. Retrieved from [Link]
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Hasaneen, N., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules / PubMed Central. Retrieved from[Link]
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Kucukbenli, E., et al. (2012). Complete 13C NMR Chemical Shifts Assignment for Cholesterol Crystals by Combined CP-MAS Spectral Editing and ab Initio GIPAW Calculations with Dispersion Forces. The Journal of Physical Chemistry A / ACS Publications. Retrieved from[Link]
